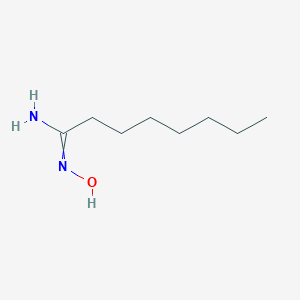
N'-hydroxyoctanimidamide
Cat. No. B050445
Key on ui cas rn:
114878-45-4
M. Wt: 158.24 g/mol
InChI Key: JFADPFVOUUHJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07838483B2
Procedure details


Octanonitrile (1 g, 7.99 mmol) and hydroxylamine (50% in water, 0.74 cm3, 0.79 a 12 mmol, 1.5 eq) in EtOH (1 cm3) were stirred at room temperature for 7 days. Water (10 cm3) was then added. This caused crystals to precipitate, these were collected by filtration and dried in high vacuum line to give the product N′-hydroxyoctanimidamide (0.94 g, 74.6%) as a white solid, mp 73-75° C.





Yield
74.6%
Identifiers


|
REACTION_CXSMILES
|
[C:1](#[N:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[NH2:10][OH:11]>O.CCO>[OH:11][N:10]=[C:1]([NH2:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This caused crystals to precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
these were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in high vacuum line
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ON=C(CCCCCCC)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.94 g | |
| YIELD: PERCENTYIELD | 74.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
